Ophthazin
Overview
Description
The term "Ophthazin" does not directly appear in the provided papers. However, the papers discuss multicomponent reactions and the synthesis of organic compounds using green chemistry principles and one-pot strategies. The first paper describes the use of a natural-based green catalyst, Gum arabic-OPO3H2 (GA-OPO3H2), for the synthesis of naphtho[1,2-e][1,3]oxazines, which are organic compounds that could potentially have various applications, including in medicinal chemistry . The second paper introduces the OPHA strategy, which is a four-step, one-pot method to improve the alkylative Passerini reaction, a reaction used to synthesize complex organic molecules . These papers contribute to the field of organic synthesis by providing new methods for creating complex molecules more efficiently and sustainably.
Synthesis Analysis
The synthesis of naphtho[1,2-e][1,3]oxazines is achieved using GA-OPO3H2 as a catalyst. This catalyst is synthesized by reacting phosphorus pentoxide with gum arabic, a natural substance. The reaction proceeds via a pseudo-four-component reaction involving primary amines, formaldehyde, and 2-naphthol. This process is carried out under solvent-free conditions, which is beneficial for green chemistry as it reduces the use of harmful solvents . The OPHA strategy presented in the second paper is a four-step, one-pot process that includes oxidation, Passerini reaction, hydrolysis, and alkylation. This method is designed to create compounds that are difficult to obtain through the traditional alkylative Passerini reaction, with the advantage of minimal atom loss and operational simplicity .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are not detailed in the abstracts provided. However, the use of analysis methods such as FT-IR, MAPPING, EDS, SEM, XRD, and TGA suggests that the structure and properties of the GA-OPO3H2 catalyst were thoroughly investigated . These techniques are typically used to determine the molecular and crystalline structure, elemental composition, and thermal stability of compounds, which are crucial for understanding the behavior and reactivity of the synthesized molecules.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of naphtho[1,2-e][1,3]oxazines using GA-OPO3H2 are described as a pseudo-four-component reaction. This implies that the reaction may involve the combination of four different reactants to form the desired product. The OPHA strategy involves a sequence of four chemical reactions—oxidation, Passerini reaction (a multicomponent reaction itself), hydrolysis, and alkylation—carried out in a single reaction vessel without the need to isolate intermediates . This approach is indicative of a trend in organic synthesis towards more efficient and sustainable practices.
Physical and Chemical Properties Analysis
The physical and chemical properties of the catalyst GA-OPO3H2 are studied using various analytical techniques. The catalyst's efficiency is demonstrated in the high yields of naphtho[1,2-e][1,3]oxazines, indicating that it has favorable properties for catalyzing the reaction under benign conditions . The OPHA strategy's ability to generate compounds with minimal loss of atoms suggests that the physical and chemical properties of the intermediates and final products are well-controlled and that the process is efficient in terms of atom economy .
Scientific Research Applications
Language in Ophthalmological Research
Ophthalmological research often employs a specific lexicon derived from Greek and Latin, enhancing the clarity, objectivity, and precision of scientific writing. A glossary of these terms can facilitate understanding and communication within the field (Temporini & Carani, 2010).
Translational Research in Ophthalmology
Translational research in ophthalmology bridges the gap between basic research and clinical application, aiming to develop new diagnostic tests, drugs, and intervention techniques. This integrative approach seeks to propel advances in biotechnology and clinical trials, ultimately enhancing the efficacy of personalized medicine in ophthalmology (Siqueira, 2012).
Challenges in Ocular Pharmacokinetics and Drug Delivery
Ocular drug delivery faces significant challenges due to the protective barriers of the eye. The field strives to effectively deliver a variety of therapeutic agents, including growth factors, gene therapy, and monoclonal antibodies. Overcoming these barriers is crucial for the successful application of advanced therapeutic modalities in ophthalmology (Urtti, 2006).
Nanobiotechnology in Ophthalmology
Nanobiotechnology holds great promise for ophthalmology, particularly in drug delivery, gene therapy, and the development of implantable devices. Continuous research and innovation in this field are expected to significantly enhance treatment options and outcomes for various ophthalmic disorders (Nguyen, Meyyappan, & Yiu, 2010).
Safety And Hazards
properties
IUPAC Name |
(4-hydrazinylphthalazin-1-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7/h1-4H,9-10H2,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKLRVZQQYVIJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022935 | |
Record name | Dihydralazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydralazine | |
CAS RN |
484-23-1 | |
Record name | Dihydralazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydralazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydralazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12945 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DIHYDRALAZINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dihydralazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydralazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDRALAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCU411F5L6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.